![molecular formula C12H20O2 B13680010 9-Ethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13680010.png)
9-Ethyl-1-oxaspiro[5.5]undecan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethyl-1-oxaspiro[55]undecan-4-one is a spirocyclic compound characterized by a unique structure where a spiro atom connects two rings This compound belongs to the class of spiro compounds, which are known for their interesting conformational and stereochemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-1-oxaspiro[5.5]undecan-4-one can be achieved through several synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of an aldehyde and an alkene in the presence of an acid catalyst .
Another approach involves the use of olefin metathesis reactions, where a Grubbs catalyst is employed to form the spirocyclic structure. This method, although effective, can be complex and expensive to reproduce .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and cost-effectiveness. The Prins cyclization reaction, due to its simplicity and efficiency, is likely to be favored in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
9-Ethyl-1-oxaspiro[5.5]undecan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
9-Ethyl-1-oxaspiro[5.5]undecan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-Ethyl-1-oxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but contains a nitrogen atom in the ring.
1,3-Dioxane-1,3-dithiane spiranes: These compounds have similar spirocyclic frameworks with oxygen and sulfur atoms in the rings.
Uniqueness
9-Ethyl-1-oxaspiro[55]undecan-4-one is unique due to its specific spirocyclic structure with an oxygen atom, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H20O2 |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
9-ethyl-1-oxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C12H20O2/c1-2-10-3-6-12(7-4-10)9-11(13)5-8-14-12/h10H,2-9H2,1H3 |
Clé InChI |
IXUSRXVKZCSQNG-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC2(CC1)CC(=O)CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




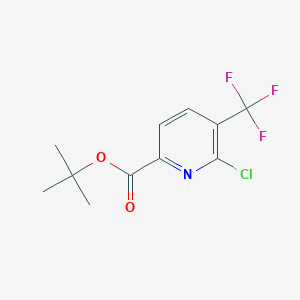
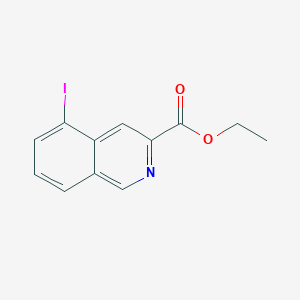
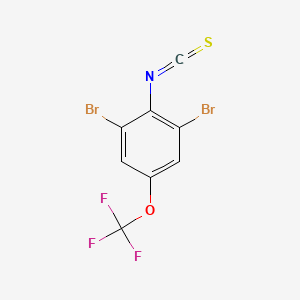
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid](/img/structure/B13679963.png)

methanone](/img/structure/B13679975.png)
![6-Iodobenzo[b]thiophen-2-amine](/img/structure/B13679976.png)
![(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13679978.png)
![N2-[2-[Boc-(methyl)amino]ethyl]-6-methoxy-N2-methyl-5-nitropyridine-2,3-diamine](/img/structure/B13679980.png)
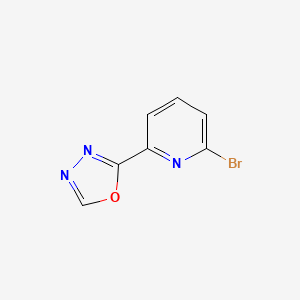
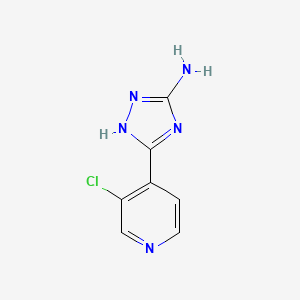
![2,4-Dichloro-6-[(phenylamino)methyl]phenol](/img/structure/B13679994.png)
